molecular formula C23H26N6O6 B13441489 N-2-[(Dimethylamino)methylene]amino Pemetrexed

N-2-[(Dimethylamino)methylene]amino Pemetrexed

Cat. No.: B13441489
M. Wt: 482.5 g/mol
InChI Key: WTQOMFBCQAJBJV-INIZCTEOSA-N
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Description

N-2-[(Dimethylamino)methylene]amino Pemetrexed is a derivative and impurity of the chemotherapy drug pemetrexed. Pemetrexed is primarily used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. The compound this compound is known for its role in inhibiting the enzyme thymidylate synthase, which is crucial for DNA synthesis.

Preparation Methods

The synthesis of N-2-[(Dimethylamino)methylene]amino Pemetrexed involves several steps. The primary synthetic route includes the reaction of pemetrexed with dimethylamine under specific conditions to introduce the dimethylamino group. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures.

Chemical Reactions Analysis

N-2-[(Dimethylamino)methylene]amino Pemetrexed undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced, although this is less common.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

N-2-[(Dimethylamino)methylene]amino Pemetrexed has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of pemetrexed and its derivatives.

    Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and repair.

    Medicine: Research focuses on its potential therapeutic effects and its role as an impurity in pemetrexed formulations.

    Industry: It is used in the quality control of pemetrexed production to ensure the purity and efficacy of the final product.

Mechanism of Action

The mechanism of action of N-2-[(Dimethylamino)methylene]amino Pemetrexed involves the inhibition of thymidylate synthase. This enzyme catalyzes the methylation of 2’-deoxyuridine-5’-monophosphate to 2’-deoxythymidine-5’-monophosphate, an essential precursor in DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

N-2-[(Dimethylamino)methylene]amino Pemetrexed is unique due to its specific structure and mechanism of action. Similar compounds include:

    Pemetrexed: The parent compound, used in chemotherapy.

    N,N-Dimethylaminoethanol: Another compound with a dimethylamino group, used in different contexts.

    Dimethylamine: A simpler compound with similar functional groups but different applications.

These compounds share some structural similarities but differ significantly in their applications and effects.

Properties

Molecular Formula

C23H26N6O6

Molecular Weight

482.5 g/mol

IUPAC Name

(2S)-2-[[4-[2-[2-(dimethylaminomethylideneamino)-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H26N6O6/c1-29(2)12-25-23-27-19-18(21(33)28-23)15(11-24-19)8-5-13-3-6-14(7-4-13)20(32)26-16(22(34)35)9-10-17(30)31/h3-4,6-7,11-12,16H,5,8-10H2,1-2H3,(H,26,32)(H,30,31)(H,34,35)(H2,24,27,28,33)/t16-/m0/s1

InChI Key

WTQOMFBCQAJBJV-INIZCTEOSA-N

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Origin of Product

United States

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